molecular formula C11H7N3 B12555204 Pyrido[3,4-c][1,8]naphthyridine CAS No. 178095-17-5

Pyrido[3,4-c][1,8]naphthyridine

Cat. No.: B12555204
CAS No.: 178095-17-5
M. Wt: 181.19 g/mol
InChI Key: SAUWILYCUIACBY-UHFFFAOYSA-N
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Description

Pyrido[3,4-c][1,8]naphthyridine is a sophisticated, nitrogen-rich heterocyclic scaffold of significant interest in advanced pharmaceutical and medicinal chemistry research. This fused tricyclic system is part of a broader class of "heteroaromatic molecules of the future," identified as promising yet underexplored chemical spaces with high potential for drug development . Compounds featuring this and related naphthyridine cores have demonstrated a remarkably broad spectrum of biological activities, including serving as positive allosteric modulators of the GABA A α5 receptor, a target for disorders of the central nervous system . The naphthyridine pharmacophore is also frequently investigated for its antiviral properties and has been explored in the design of novel integrase inhibitors . Furthermore, structurally similar naphthyridine derivatives exhibit potent anticancer and antifungal activities, as evidenced by their ability to inhibit the growth of various human tumor cell lines and pathogenic fungal species such as Candida albicans and Cryptococcus neoformans . The intrinsic molecular architecture of this compound, characterized by multiple hydrogen bond acceptors, makes it a valuable building block for constructing molecules that can engage specific biological targets. Its synthesis often involves innovative strategies, such as Suzuki cross-coupling and KOH-mediated anionic ring closure, to assemble the complex polycyclic structure efficiently . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

178095-17-5

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

pyrido[2,3-c][2,7]naphthyridine

InChI

InChI=1S/C11H7N3/c1-2-10-9-3-5-12-6-8(9)7-14-11(10)13-4-1/h1-7H

InChI Key

SAUWILYCUIACBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CN=CC3=CN=C2N=C1

Origin of Product

United States

Preparation Methods

General Protocol

  • Reactants : 2-Aminonicotinaldehyde derivatives and α-methylene ketones/aldehydes.
  • Catalysts : Choline hydroxide (ChOH) or ionic liquids (ILs) in aqueous media.
  • Conditions : 75–100°C, 12–48 hours, inert atmosphere (N₂).

Mechanistic Insight :

  • Condensation : Formation of imine intermediates between the aldehyde and amine.
  • Cyclization : Intramolecular attack of the α-methylene group, driven by hydrogen bonding with the IL catalyst.

Example :
Reaction of 2-amino-3-formylpyridine with acetophenone derivatives could yield the naphthyridine core, followed by pyrido ring annulation.

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) enable simultaneous formation of both rings in a single step, enhancing efficiency. These methods are particularly effective for complex fused systems.

Knoevenagel–Michael Tandem Reactions

  • Components : Aromatic aldehydes, malononitrile dimer, enehydrazinoketones.
  • Catalysts : Piperidine or EtOH under mild heating (40–50°C).

Mechanism :

  • Knoevenagel Condensation : Aldehyde reacts with malononitrile to form a α,β-unsaturated nitrile.
  • Michael Addition : Enedrazone attacks the nitrile, forming a dihydropyridine intermediate.
  • Cyclization : Intramolecular nucleophilic attack yields the 1,8-naphthyridine core.

Yields : 65–90% for analogous structures.

Ionic Liquid-Catalyzed Aqueous Synthesis

Choline hydroxide (ChOH)-mediated reactions in water represent a sustainable alternative to traditional organic solvents.

Parameter Condition Yield (%) Reference
Catalyst ChOH (10 mol%) 85–92
Solvent H₂O
Temperature 80–100°C
Reaction Time 6–12 hours

Advantages :

  • Eco-Friendly : Avoids toxic solvents and metal catalysts.
  • Scalability : Gram-scale production feasible.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time and increasing yields.

Protocol for Pyrazolo-Naphthyridines

  • Reactants : 2-Aminopyridine-3-carbaldehyde, cyclic ketones, ZnCl₂.
  • Conditions : 120°C, 5–10 minutes, 300 W power.

Yields : 65% for pyrazolo[3,4-g]naphthyridin-5-amine derivatives.

Applications : Rapid synthesis of antifungal and antitumor agents.

Gould-Jacobs Reaction

This method constructs the naphthyridine core via cyclization of 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME).

Adaptation for Pyrido Annulation

  • Step 1 : Condensation of 2-aminopyridine with EMME to form diethyl-N-(pyridyl)aminomethylenemalonate.
  • Step 2 : Thermal cyclization (250°C, diphenyl ether) to yield ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.
  • Step 3 : Further functionalization to introduce the pyrido ring.

Yields : Moderate (40–60% for analogous systems).

Ultrasound-Promoted Cyclization

Ultrasound irradiation enhances reaction rates and selectivity, particularly for heterocyclic systems.

Parameter Condition Yield (%) Reference
Frequency 20–40 kHz
Temperature 25–50°C
Reaction

Chemical Reactions Analysis

Comparison with Similar Compounds

Key Differences :

  • Quinoline lacks the dual pyridine fusion of naphthyridines, reducing its metal-binding capacity compared to this compound .
  • Pyrido[3,4-d]pyrimidine exhibits stronger PI3Kα inhibition (IC₅₀ < 1 μM in MCF-7 cells) than this compound derivatives, which show moderate activity .
  • Pyrazolo[3,4-b][1,8]naphthyridine derivatives demonstrate higher AChE inhibition (IC₅₀ ~6 μM) but greater neurotoxicity than this compound-based compounds .

Enzyme Inhibition

  • PI3K/mTOR Inhibition : this compound analogues (compounds 1–4) showed moderate pAKT inhibition in MCF-7 cells at 1 μM, whereas pyrido[3,4-d]pyrimidine derivatives achieved >80% inhibition under similar conditions .
  • DNA Gyrase Activity: Quinoline-based quinolones (e.g., ciprofloxacin) exhibit superior DNA gyrase inhibition (IC₅₀ ~0.1 μg/mL) compared to 1,8-naphthyridine derivatives, which require structural optimization for comparable efficacy .
  • AChE Inhibition : Pyrazolo[3,4-b][1,8]naphthyridine (IC₅₀ = 6.4 μM) outperforms this compound in AChE targeting but with higher neurotoxicity at 500 μM .

Cytotoxicity and Antimicrobial Effects

  • Anticancer Activity : 1,8-Naphthyridine derivatives (e.g., compound 7d) displayed cytotoxicity against HepG2 cells (IC₅₀ = 12 μM), comparable to doxorubicin .

Physicochemical Properties

Property This compound 1,8-Naphthyridine Quinoline
Molecular Formula C₁₁H₇N₃ C₈H₆N₂ C₉H₇N
Metal Chelation Capacity High (4 N sites) Moderate (2 N sites) Low (1 N site)
Fluorescence Moderate quantum yield High quantum yield Low quantum yield
Thermal Stability Stable up to 300°C Stable up to 250°C Stable up to 200°C

Notable Trends:

  • This compound’s extended conjugation enhances fluorescence and thermal stability over simpler naphthyridines .
  • Quinoline’s single nitrogen limits its utility in metal-mediated applications compared to naphthyridine derivatives .

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